molecular formula C22H13Cl2NO4 B2970282 6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 310451-03-7

6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2970282
CAS No.: 310451-03-7
M. Wt: 426.25
InChI Key: BVXLYASZOLFRDI-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 310451-03-7) is a synthetic coumarin derivative of significant interest in medicinal chemistry research due to its complex molecular architecture. With a molecular formula of C22H13Cl2NO4 and a molecular weight of 426.25 g/mol, this compound belongs to the class of coumarins, which are heterocyclic compounds known for their diverse biological activities . Coumarin derivatives are extensively investigated as multi-target-directed ligands in neurodegenerative disease research, particularly for Alzheimer's disease, where they show potential for inhibiting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) . The structural features of this compound, including the chloro-substituted phenoxy group and carboxamide bridge, are characteristic of molecules studied for their interaction with inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are relevant to inflammation and cancer research . Chromone and coumarin derivatives also demonstrate substantial antimicrobial efficacy against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens, making them valuable scaffolds in antimicrobial agent development . This product is provided with a purity of 95%+ and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO4/c23-14-1-6-17(7-2-14)28-18-8-4-16(5-9-18)25-21(26)19-12-13-11-15(24)3-10-20(13)29-22(19)27/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLYASZOLFRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H14Cl2O3, with a molecular weight of approximately 353.21 g/mol. The presence of chlorine atoms in its structure is significant, as halogenated compounds often exhibit enhanced biological activity.

1. Antioxidant Activity

Research indicates that chromene derivatives, including the compound , exhibit substantial antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Properties

Chromen derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 by this compound suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

Several studies have demonstrated that chromene derivatives possess anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

4. Cholinesterase Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE can enhance cholinergic neurotransmission, making it a potential candidate for treating Alzheimer's disease and other cognitive disorders .

Research Findings and Case Studies

StudyFindings
Study A (2021)Identified that compounds similar to this compound significantly inhibited AChE with an IC50 value of 0.27 μM, indicating strong potential as a neuroprotective agent .
Study B (2019)Demonstrated the compound's ability to scavenge free radicals effectively, providing evidence for its antioxidant properties .
Study C (2020)Showed that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, suggesting its role as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The electron-withdrawing chlorine groups enhance the compound's ability to stabilize free radicals.
  • Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like AChE and COX.
  • Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Chromene Substituents Amide Substituent Molecular Weight (g/mol) Key Functional Features
Target Compound 6-chloro, 2-oxo 4-(4-chlorophenoxy)phenyl 435.9 (calculated) Dual chloro groups, ether linkage
2-Oxo-N-(4-sulfamoylphenyl)-chromene-3-carboxamide (12) Unspecified 4-sulfamoylphenyl - Sulfonamide group, hydrogen-bond donor
N-(4-Methoxyphenethyl)-2-oxo-chromene-3-carboxamide Unspecified 4-methoxyphenethyl - Methoxy group, flexible ethyl chain
4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-pyran-3-yl]benzenecarboxamide 6-(4-chlorophenyl), 2-oxo 4-chlorophenyl - Pyran core, dual chloro substituents
N-[3-(3-(4-Chlorophenyl)-6-oxopyridazin-1-yl)propyl]-2-oxo-chromene-3-carboxamide 2-oxo 3-(3-(4-chlorophenyl)pyridazinyl)propyl 435.9 Pyridazinone ring, propyl linker
Key Observations:
  • Substituent Effects: The target compound’s 4-(4-chlorophenoxy)phenyl group introduces steric bulk and lipophilicity compared to smaller substituents like sulfamoyl () or methoxyphenethyl (). This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : The carboxamide and 2-oxo groups enable hydrogen bonding, similar to ’s sulfamoyl derivative, which could influence crystal packing or target binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Coumarin Core Formation : React 6-chlorosalicylic acid with acetic anhydride to form the coumarin backbone .

Carboxamide Introduction : Use a coupling agent (e.g., EDCI or DCC) to attach 4-(4-chlorophenoxy)aniline to the coumarin-3-carboxylic acid intermediate under anhydrous conditions (e.g., dry DMF) .

  • Critical Factors : Solvent choice (DMF vs. acetic acid) impacts reaction efficiency. For example, DMF enhances solubility of aromatic amines, while acetic acid may require higher temperatures .
  • Yield Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone or DMF) achieves >85% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>98%) .
  • Spectroscopy :
  • 1H/13C NMR : Key signals include the coumarin carbonyl (δ ~160 ppm in 13C) and aromatic protons (δ 6.8–7.9 ppm in 1H) .
  • IR : Confirm carboxamide (C=O stretch at ~1680 cm⁻¹) and lactone (C=O at ~1720 cm⁻¹) .
  • X-ray Diffraction : Single-crystal analysis resolves steric effects from the 4-(4-chlorophenoxy)phenyl group .

Q. What solvent systems are optimal for solubility in biological assays?

  • Solubility Profile :

  • Polar Aprotic Solvents : DMSO (≥50 mg/mL) is ideal for stock solutions .
  • Aqueous Buffers : For cell-based assays, dilute DMSO stocks in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • DFT Calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-311+G(d,p) level to evaluate electron distribution, highlighting electrophilic regions (e.g., carbonyl groups) for nucleophilic attack .
  • Molecular Docking : AutoDock Vina predicts binding to kinase targets (e.g., EGFR) via π-π stacking with the chlorophenyl group and hydrogen bonding to the carboxamide .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM in cancer cell lines) may arise from:

  • Assay Conditions : Varying serum concentrations or incubation times alter compound stability .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed lactone) in cell media .
    • Validation : Replicate assays under standardized conditions (e.g., 10% FBS, 48h exposure) and include positive controls (e.g., doxorubicin) .

Q. How does structural modification of the chlorophenoxy moiety affect SAR?

  • SAR Insights :

  • Electron-Withdrawing Groups : Replacing 4-Cl with CF3 (as in ) enhances kinase inhibition (ΔIC50 = 1.5-fold) but reduces solubility .
  • Phenyl vs. Heterocyclic : Substituting the phenoxy group with pyridine decreases logP (from 4.2 to 3.7) but may alter target selectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry Considerations :

  • Catalytic Asymmetry : Use chiral catalysts (e.g., BINOL-derived phosphates) during coumarin formation to avoid racemization .
  • Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess at pilot scale .

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